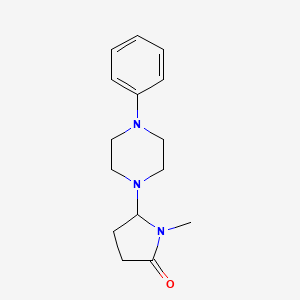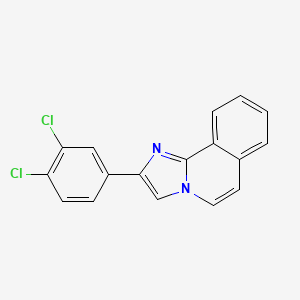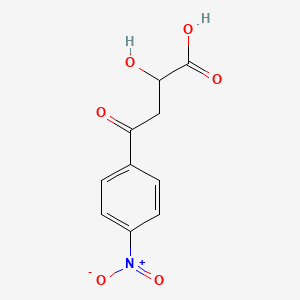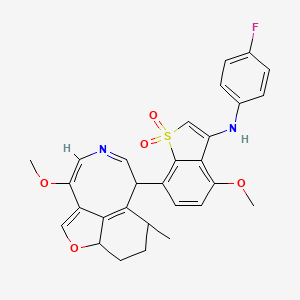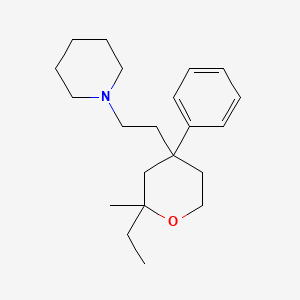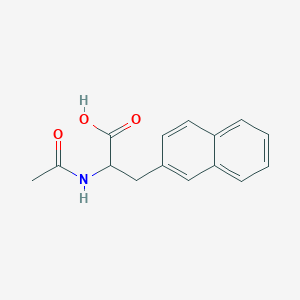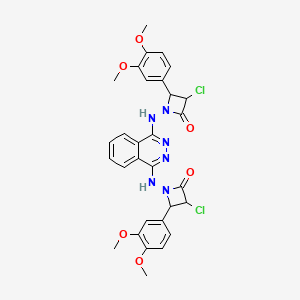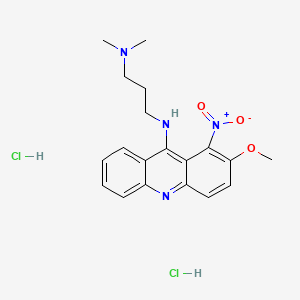
1,3-Propanediamine, N,N-dimethyl-N'-(2-methoxy-1-nitro-9-acridinyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediamine, N,N-dimethyl-N’-(2-methoxy-1-nitro-9-acridinyl)-, dihydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its specific interactions and reactivity.
Métodos De Preparación
The synthesis of 1,3-Propanediamine, N,N-dimethyl-N’-(2-methoxy-1-nitro-9-acridinyl)-, dihydrochloride involves multiple steps, typically starting with the preparation of the acridine derivative. The reaction conditions often require controlled environments to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1,3-Propanediamine, N,N-dimethyl-N’-(2-methoxy-1-nitro-9-acridinyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the nitro group, potentially forming different oxidation states.
Reduction: The nitro group can be reduced to an amine, changing the compound’s properties.
Substitution: The compound can undergo substitution reactions, where different functional groups replace existing ones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Propanediamine, N,N-dimethyl-N’-(2-methoxy-1-nitro-9-acridinyl)-, dihydrochloride is utilized in various fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s interactions with biological molecules make it useful in studying cellular processes.
Industry: The compound can be used in the production of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,3-Propanediamine, N,N-dimethyl-N’-(2-methoxy-1-nitro-9-acridinyl)-, dihydrochloride exerts its effects involves its interaction with molecular targets. The nitro group and acridine moiety play crucial roles in its reactivity, allowing it to interact with various pathways and molecules within biological systems.
Comparación Con Compuestos Similares
Compared to other similar compounds, 1,3-Propanediamine, N,N-dimethyl-N’-(2-methoxy-1-nitro-9-acridinyl)-, dihydrochloride stands out due to its specific structure and reactivity. Similar compounds include:
- 1,3-Propanediamine, N,N-dimethyl-N’-(2-methoxy-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride
- 1,3-Propanediamine, N,N-dimethyl-N’-(2-methoxy-1-nitro-9-acridinyl)-, monohydrochloride
These compounds share structural similarities but differ in their specific functional groups and reactivity, making each unique in its applications and interactions.
Propiedades
Número CAS |
89974-85-6 |
|---|---|
Fórmula molecular |
C19H24Cl2N4O3 |
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
N-(2-methoxy-1-nitroacridin-9-yl)-N',N'-dimethylpropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C19H22N4O3.2ClH/c1-22(2)12-6-11-20-18-13-7-4-5-8-14(13)21-15-9-10-16(26-3)19(17(15)18)23(24)25;;/h4-5,7-10H,6,11-12H2,1-3H3,(H,20,21);2*1H |
Clave InChI |
ZOSZKJPSAFGIIW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C=CC(=C2[N+](=O)[O-])OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


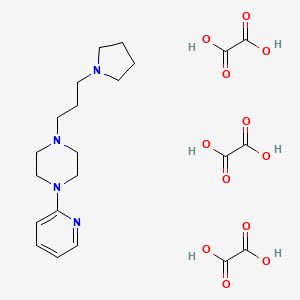
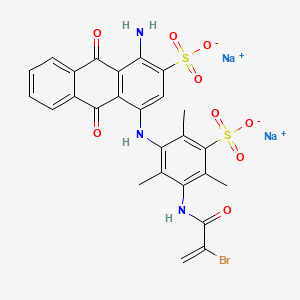
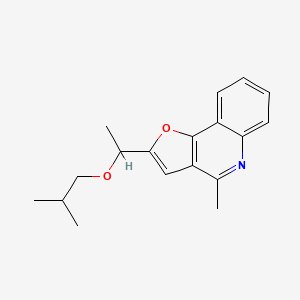
![8-(2,4-dichlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12734086.png)
